
Etifoxina clorhidrato
Descripción general
Descripción
El clorhidrato de etifoxina es un agente ansiolítico no benzodiazepínico que se utiliza principalmente para el manejo a corto plazo del trastorno de adaptación con ansiedad. Es conocido por su mecanismo de acción único, que implica la modulación de la neurotransmisión GABAérgica y la síntesis de neuroesteroides . A diferencia de las benzodiazepinas, el clorhidrato de etifoxina no causa sedación ni falta de coordinación .
Aplicaciones Científicas De Investigación
Anxiolytic Properties
Etifoxine hydrochloride has been extensively studied for its anxiolytic effects. Clinical trials have shown that it is effective in treating anxiety disorders, often demonstrating superior efficacy compared to traditional benzodiazepines while exhibiting a lower risk of dependence and withdrawal symptoms.
- Clinical Comparisons : In randomized controlled trials, etifoxine has been found non-inferior to clonazepam and other anxiolytics like buspirone and lorazepam, with fewer side effects and lower rebound anxiety after discontinuation .
- Mechanism of Action : The compound acts as a positive modulator of GABA_A receptors and binds to the translocator protein (TSPO), enhancing neurosteroid synthesis, which is crucial for its anxiolytic effects .
Neuroprotective Effects
Research indicates that etifoxine possesses neuroprotective properties that may benefit conditions involving neuronal injury or degeneration.
- Nerve Regeneration : Studies have demonstrated etifoxine's ability to promote peripheral nerve regeneration. It accelerates functional recovery following nerve injury by enhancing glial-derived neurotrophic factor signaling pathways .
- Traumatic Brain Injury : Animal models have shown that etifoxine treatment improves cognitive functions and sensorimotor recovery post-traumatic brain injury, suggesting its potential as a therapeutic agent in neurotrauma .
Effects on Gut Microbiome
Recent investigations into etifoxine's impact on the gut microbiome have revealed notable findings:
- Microbial Composition Changes : A study involving healthy volunteers indicated that a five-day treatment with etifoxine resulted in reduced abundance of several beneficial bacterial species in the gut microbiome. This alteration may be linked to its neurosteroid-enhancing effects .
- Implications for Mental Health : The relationship between gut microbiota and mental health is gaining attention; thus, understanding how etifoxine affects microbial diversity could provide insights into its broader implications for treating affective disorders .
Summary of Research Findings
The following table summarizes key research findings regarding the applications of etifoxine hydrochloride:
Case Studies
- Clinical Trial on Anxiety Disorders : A randomized controlled trial demonstrated that patients treated with etifoxine reported significant reductions in anxiety symptoms compared to those receiving placebo or conventional anxiolytics, highlighting its efficacy and safety profile.
- Neuroprotection in Traumatic Brain Injury : In an animal study, administration of etifoxine led to improved recovery metrics in rats subjected to traumatic brain injury, suggesting its role in enhancing neuroplasticity and functional outcomes.
- Impact on Gut Microbiome : A crossover study examined the short-term effects of etifoxine on healthy individuals, revealing significant shifts in gut microbial populations after treatment, which could inform future research on the gut-brain axis.
Mecanismo De Acción
El clorhidrato de etifoxina ejerce sus efectos a través de un mecanismo de acción dual:
Modulación Alostérica Positiva Directa: Actúa como un modulador alostérico positivo del complejo receptor GABA A, mejorando la neurotransmisión GABAérgica.
Síntesis de Neuroesteroides: Estimula la síntesis de neuroesteroides, que son potentes moduladores alostéricos endógenos del receptor GABA A.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clorhidrato de etifoxina se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de benzoxazina. La ruta sintética generalmente implica la reacción de 2-aminofenol con un aldehído adecuado para formar el anillo de benzoxazina, seguida de cloración y posterior reacción con etilamina .
Métodos de Producción Industrial
La producción industrial del clorhidrato de etifoxina involucra rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de etifoxina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución de halógeno son comunes en su síntesis.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes como cloro o bromo en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que conservan las propiedades ansiolíticas del compuesto original .
Comparación Con Compuestos Similares
Compuestos Similares
Lorazepam: Una benzodiazepina con propiedades ansiolíticas pero que causa sedación.
Alprazolam: Otra benzodiazepina utilizada para la ansiedad pero que tiene un mayor riesgo de dependencia.
Buspirona: Un ansiolítico no benzodiazepínico con un mecanismo de acción diferente.
Unicidad
El clorhidrato de etifoxina es único en su mecanismo de acción dual y su capacidad para promover la cicatrización de los nervios periféricos sin causar sedación ni falta de coordinación .
Actividad Biológica
Etifoxine hydrochloride is a non-benzodiazepine anxiolytic drug that has garnered attention for its unique mechanisms of action and biological activities. This article explores the compound's effects on neurosteroid synthesis, its interaction with GABAergic systems, and its implications in various therapeutic contexts, supported by relevant studies and findings.
Neurosteroid Synthesis
Etifoxine has been shown to stimulate the biosynthesis of neurosteroids, which are critical for modulating anxiety and stress responses. Research indicates that etifoxine enhances the activity of steroidogenic enzymes such as 3β-HSD, P450C17, and 5α-R, leading to increased production of neurosteroids like dehydroepiandrosterone (DHEA) and progesterone in brain tissues. A study utilizing frog hypothalamic explants demonstrated that etifoxine induced a dose-dependent increase in neurosteroid synthesis, with significant effects observed after just 15 minutes of exposure .
Neurosteroids | Effect of Etifoxine |
---|---|
17-Hydroxypregnenolone | Increased production |
Dehydroepiandrosterone (DHEA) | Increased production |
Progesterone | Increased production |
Dihydroprogesterone (DHP) | Decreased production |
The rapid stimulation of neurosteroid production suggests that etifoxine operates through a membrane receptor-independent mechanism .
GABAergic Modulation
Etifoxine acts as a positive allosteric modulator of GABA receptors, particularly those containing β2 or β3 subunits. Unlike traditional benzodiazepines, etifoxine does not significantly impair psychomotor functions or induce dependence. Its binding to GABA receptors enhances chloride ion currents, which contributes to its anxiolytic effects without the typical side effects associated with benzodiazepines .
Clinical Efficacy
Etifoxine has demonstrated efficacy in treating anxiety disorders. Clinical trials have shown it to be superior to buspirone and comparable to lorazepam regarding anxiolytic effects. Notably, patients exhibited less rebound anxiety upon discontinuation compared to those treated with traditional benzodiazepines .
Case Studies
- Anxiety Disorders : In a randomized controlled trial involving patients with adjustment disorders, etifoxine showed a significant reduction in anxiety symptoms compared to placebo and was well-tolerated with minimal adverse effects .
- Neuropathic Pain : A study indicated that etifoxine alleviated vincristine-induced neuropathic pain by enhancing neurosteroid synthesis in the spinal cord, demonstrating its potential as an analgesic agent .
- Cognitive Function : In models of traumatic brain injury, etifoxine improved cognitive functions and facilitated recovery in rats, suggesting neuroprotective properties beyond its anxiolytic effects .
Impact on Gut Microbiome
Recent investigations into the short-term effects of etifoxine on the human gut microbiome revealed changes in bacterial composition without significant alterations in diversity. Notably, treatment led to reductions in beneficial bacterial species such as Faecalibacterium duncaniae and Lactobacillus rogosae, which may correlate with increased neurosteroid levels .
Propiedades
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJXEBIMVRTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972228 | |
Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-32-0 | |
Record name | Etifoxine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56776-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etifoxine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIFOXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBL8010WH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.